molecular formula C15H24N2 B5234778 N-(2-pyridin-2-ylethyl)cyclooctanamine

N-(2-pyridin-2-ylethyl)cyclooctanamine

Cat. No.: B5234778
M. Wt: 232.36 g/mol
InChI Key: OTPDPWFDUWFIEU-UHFFFAOYSA-N
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Description

N-(2-pyridin-2-ylethyl)cyclooctanamine is an organic compound with the molecular formula C15H24N2. This compound features a cyclooctane ring attached to an ethyl chain, which is further connected to a pyridine ring. The presence of both cyclooctane and pyridine moieties makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-2-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-(2-aminopyridin-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-2-ylethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(2-pyridin-2-ylethyl)cyclooctanone.

    Reduction: Reduction of the compound can yield N-(2-pyridin-2-ylethyl)cyclooctanol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: N-(2-pyridin-2-ylethyl)cyclooctanone

    Reduction: N-(2-pyridin-2-ylethyl)cyclooctanol

    Substitution: Various substituted derivatives of the pyridine ring

Scientific Research Applications

N-(2-pyridin-2-ylethyl)cyclooctanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-pyridin-2-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclooctane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyridin-2-ylethyl)cyclooctanamine is unique due to the combination of the cyclooctane and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDPWFDUWFIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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